REACTION_CXSMILES
|
[CH2:1]([S:7][CH2:8][C:9]([O:11]C1C=CC([N+]([O-])=O)=CC=1)=O)[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.OCC1C=C(C=CC=1)OCCC[NH2:30]>O1CCCC1>[CH2:1]([S:7][CH2:8][C:9]([NH2:30])=[O:11])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)SCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(OCCCN)C=CC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
One hour
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated
|
Type
|
WASH
|
Details
|
washed with a 1N aqueous solution of sodium hydroxide and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |